
3,3-Bis(4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Bis(4-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C17H18O4 . It is also known by other names such as “p-Methoxyhydrocinnamic acid”, “Benzenepropanoic acid, 4-methoxy-”, “3-(p-Methoxyphenyl)propionic acid”, “NSC 51509”, “Hydrocinnamic acid, p-methoxy-”, and "4-Methoxybenzenepropanoic acid" .
Molecular Structure Analysis
The molecular structure of “3,3-Bis(4-methoxyphenyl)propanoic acid” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
The molecular weight of “3,3-Bis(4-methoxyphenyl)propanoic acid” is 286.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3,3-Bis(4-methoxyphenyl)propanoic acid, focusing on six unique applications:
Pharmaceutical Development
3,3-Bis(4-methoxyphenyl)propanoic acid is explored in pharmaceutical research for its potential therapeutic properties. Its structural features make it a candidate for developing new drugs, particularly those targeting specific receptors or enzymes involved in various diseases. Researchers investigate its efficacy, safety, and mechanism of action in preclinical studies to determine its potential as a therapeutic agent .
Antioxidant Research
This compound is studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular diseases. By evaluating the antioxidant capacity of 3,3-Bis(4-methoxyphenyl)propanoic acid, scientists aim to understand its potential role in preventing or mitigating oxidative damage in biological systems .
Material Science
In material science, 3,3-Bis(4-methoxyphenyl)propanoic acid is investigated for its potential use in creating novel materials. Its unique chemical structure can contribute to the development of polymers and other materials with specific properties, such as enhanced durability, flexibility, or thermal stability. These materials can have applications in various industries, including electronics, automotive, and aerospace .
Biochemical Studies
The compound is used in biochemical studies to understand its interactions with biological molecules. Researchers explore how it binds to proteins, nucleic acids, and other biomolecules, which can provide insights into its potential biological activities and mechanisms of action. These studies are essential for elucidating the compound’s role in biological systems and its potential therapeutic applications .
Environmental Science
In environmental science, 3,3-Bis(4-methoxyphenyl)propanoic acid is examined for its environmental impact and potential use in pollution control. Researchers study its degradation pathways, persistence in the environment, and effects on ecosystems. Additionally, its potential use in removing or neutralizing pollutants from water and soil is explored, contributing to environmental remediation efforts .
Propiedades
IUPAC Name |
3,3-bis(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLOUFFNSVTQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(4-methoxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)
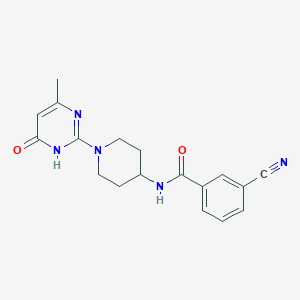
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
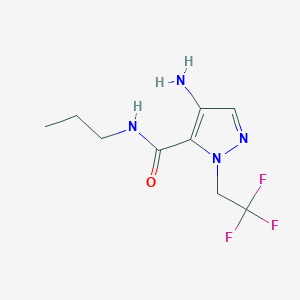
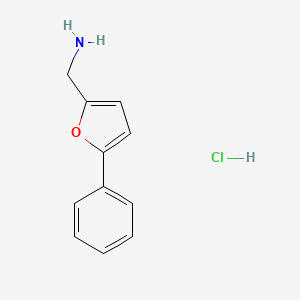
![N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2723957.png)
![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)
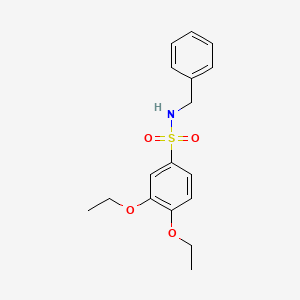
![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)
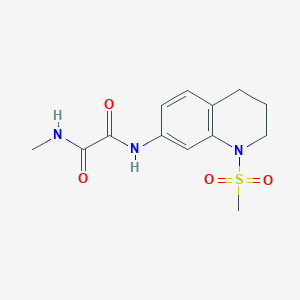
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)